(S)-1,2-Butanediol: A Comprehensive Technical Guide
(S)-1,2-Butanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1,2-Butanediol is a chiral organic compound that serves as a versatile building block in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a valuable intermediate in creating complex molecules with specific biological activities. This guide provides an in-depth overview of the chemical and physical properties of (S)-1,2-Butanediol, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.
Core Chemical and Physical Properties
(S)-1,2-Butanediol, also known as (S)-1,2-butylene glycol or (S)-1,2-dihydroxybutane, is a colorless to slightly yellow, clear, and viscous liquid.[1][2] It is characterized by its low toxicity and excellent solubility in water and many organic solvents.[1]
General and Physical Properties
The fundamental physical and chemical identifiers for (S)-1,2-Butanediol are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H10O2 | [1][3] |
| Molecular Weight | 90.12 g/mol | [1][3] |
| CAS Number | 73522-17-5 | [1][3] |
| Appearance | Colorless or slightly yellow clear liquid | [1] |
| IUPAC Name | (2S)-butane-1,2-diol | [4] |
| Synonyms | (S)-1,2-Butylene glycol, (S)-1,2-Dihydroxybutane | [1] |
Physicochemical Data
Quantitative physicochemical data for (S)-1,2-Butanediol are presented in the following table, providing key parameters for experimental and process design.
| Property | Value | Conditions | Reference |
| Density | 1.001±0.06 g/cm³ (Predicted) | [3] | |
| 1 g/mL | [1] | ||
| Boiling Point | 181-183 °C | [3] | |
| 55 °C | 0.7 mmHg | [1][3][5] | |
| Melting Point | -112 °C | [3] | |
| Refractive Index | 1.4360-1.4400 | [3] | |
| 1.44 | n20D | [1] | |
| Optical Rotation | -15 to -18 ° | c=3 in EtOH, 20°C | [1] |
| pKa | 14.49±0.20 (Predicted) | [3] | |
| Solubility | Soluble in water and many organic solvents | [3] |
Safety and Handling
(S)-1,2-Butanediol is considered a relatively safe compound but requires appropriate handling. It is a flammable liquid and should be kept away from open flames and high temperatures.[3] It can cause serious eye irritation.[4][6] Contact with skin and eyes should be avoided.[3] For safe storage, it should be kept in a closed container at 2-8°C, away from oxygen, oxidants, and acids.[1][3]
| Hazard Statement | Precautionary Statements | Reference |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. | [6] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Experimental Protocols
The synthesis, purification, and analysis of (S)-1,2-Butanediol involve specific methodologies to ensure high purity and the desired stereochemistry.
Enantioselective Synthesis
The creation of enantiomerically pure (S)-1,2-Butanediol can be achieved through various asymmetric synthesis strategies. One common industrial method for producing 1,2-butanediol (as a racemic mixture) is the hydration of 1,2-epoxybutane.[7] To obtain the specific (S)-enantiomer, chiral catalysts or biocatalytic methods are employed.
Biocatalytic Kinetic Resolution of (±)-1,2-Butanediol
This method utilizes an engineered microorganism to selectively oxidize one enantiomer, allowing for the separation of the desired (S)-1,2-Butanediol.
Protocol:
-
Biocatalyst Preparation: Whole cells of E. coli co-expressing a stereoselective butanediol dehydrogenase (BDH) and an NADH oxidase are cultured and harvested. For the resolution of a racemic mixture to obtain (S)-1,2-BD, a dehydrogenase specific for the (R)-enantiomer, such as (2R, 3R)-BDH, is used.[8]
-
Reaction Setup: A reaction mixture is prepared containing the racemic 1,2-butanediol substrate in a suitable buffer (e.g., pH 11 for (2R, 3R)-BDH).[8]
-
Biotransformation: The prepared whole-cell biocatalyst is added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 50°C) with agitation.[8] The (2R, 3R)-BDH selectively oxidizes (R)-1,2-butanediol to 1-hydroxy-2-butanone, while the (S)-1,2-butanediol remains unreacted.[8] The NADH oxidase regenerates the NAD+ cofactor required by the dehydrogenase.[8]
-
Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the concentrations of the substrate and product using Gas Chromatography (GC).[8]
-
Work-up and Purification: Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant containing (S)-1,2-butanediol and 1-hydroxy-2-butanone is then subjected to extraction with an organic solvent (e.g., ethyl acetate).[8] The desired (S)-1,2-butanediol can then be purified from the extract by distillation or chromatography.
Purification from a Mixture
A common challenge is the separation of 1,2-butanediol from structurally similar compounds like ethylene glycol, with which it can form an azeotrope.
Protocol for Separation via Catalytic Dehydration:
-
Catalyst: A solid acid catalyst, such as H-Beta zeolite, is used.[9][10]
-
Reaction: The mixture containing 1,2-butanediol and ethylene glycol is heated in the presence of the catalyst. 1,2-Butanediol is preferentially dehydrated to form more volatile compounds like aldehydes and ketones.[9][10]
-
Separation: The resulting mixture can then be separated by distillation, where the more volatile dehydration products are removed, leaving behind purified ethylene glycol. This method is effective for removing 1,2-butanediol as an impurity.[9][10]
Analytical Methods
Accurate determination of the concentration and enantiomeric purity of (S)-1,2-Butanediol is crucial.
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis:
-
Derivatization: To enable chiral separation, the hydroxyl groups of the diol enantiomers are derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride.[11]
-
Internal Standard: A deuterated internal standard is added to the sample for accurate quantification.[11]
-
Extraction: The derivatized sample is extracted from the aqueous matrix using an organic solvent (e.g., diethyl ether).[4][11]
-
GC-MS Analysis: The extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., a polar column).[4] The diastereomeric derivatives are separated based on their retention times.
-
Quantification: The mass spectrometer is used for detection and quantification, comparing the peak areas of the analyte to the internal standard.[4]
Role in Drug Development and Logical Workflows
(S)-1,2-Butanediol's chirality makes it a key starting material for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A prime example is its use in the synthesis of the anti-tuberculosis drug Ethambutol. The (R)-enantiomer of 1,2-butanediol is a direct precursor to the (S,S)-Ethambutol intermediate.[12] This highlights the importance of having access to specific enantiomers of 1,2-butanediol for pharmaceutical synthesis.
Below are diagrams illustrating key experimental workflows involving (S)-1,2-Butanediol.
References
- 1. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method of determination of 1,2-propanediol and 2,3-butanediol | OIV [oiv.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 8. Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
